molecular formula C5H7BO4 B11786959 (6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid

(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid

Cat. No.: B11786959
M. Wt: 141.92 g/mol
InChI Key: MOJIFGIXBFHOSY-UHFFFAOYSA-N
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Description

(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid is an organic compound with the molecular formula C5H9BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyran ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid typically involves the reaction of 3,6-dihydro-2H-pyran with boronic acid derivatives. One common method is the hydroboration-oxidation reaction, where the pyran ring undergoes hydroboration followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include borate esters, borane derivatives, and substituted pyran compounds. These products are valuable intermediates in organic synthesis and have various applications in chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications requiring reversible covalent interactions .

Properties

Molecular Formula

C5H7BO4

Molecular Weight

141.92 g/mol

IUPAC Name

(6-oxo-2,3-dihydropyran-4-yl)boronic acid

InChI

InChI=1S/C5H7BO4/c7-5-3-4(6(8)9)1-2-10-5/h3,8-9H,1-2H2

InChI Key

MOJIFGIXBFHOSY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)OCC1)(O)O

Origin of Product

United States

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